molecular formula C10H19ClO2 B13801266 (E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene CAS No. 61565-22-8

(E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene

Cat. No.: B13801266
CAS No.: 61565-22-8
M. Wt: 206.71 g/mol
InChI Key: MUXGAZFAAQWFLD-GQCTYLIASA-N
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Description

(E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene is an organic compound with the molecular formula C10H19ClO2. It is characterized by the presence of a chloro group, an ethoxyethoxy group, and a hexene backbone. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene typically involves the reaction of 1-chlorohex-2-ene with ethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming hex-2-ene derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hex-2-ene derivatives.

    Substitution: Various substituted hex-2-ene compounds depending on the nucleophile used.

Scientific Research Applications

(E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism by which (E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene exerts its effects depends on the specific reaction or application. In general, the chloro group can act as a leaving group in substitution reactions, while the ethoxyethoxy group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-Bromo-6-(1-ethoxyethoxy)hex-2-ene: Similar structure but with a bromo group instead of a chloro group.

    (E)-1-Chloro-6-(1-methoxyethoxy)hex-2-ene: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.

Uniqueness

(E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both a chloro group and an ethoxyethoxy group allows for a wide range of chemical transformations and applications.

Properties

CAS No.

61565-22-8

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

(E)-1-chloro-6-(1-ethoxyethoxy)hex-2-ene

InChI

InChI=1S/C10H19ClO2/c1-3-12-10(2)13-9-7-5-4-6-8-11/h4,6,10H,3,5,7-9H2,1-2H3/b6-4+

InChI Key

MUXGAZFAAQWFLD-GQCTYLIASA-N

Isomeric SMILES

CCOC(C)OCCC/C=C/CCl

Canonical SMILES

CCOC(C)OCCCC=CCCl

Origin of Product

United States

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